3-cyclobutanecarbonyl-5-nitro-1H-indole
Overview
Description
3-Cyclobutanecarbonyl-5-nitro-1H-indole, commonly referred to as CBNI, is a heterocyclic compound derived from the cyclization of 1-nitroindole with a cyclobutanecarboxylic acid. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins and thromboxanes. CBNI has been studied extensively for its potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Scientific Research Applications
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Pharmaceuticals and Medicine : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
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Organic Chemistry : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
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Cosmetics and Fragrance Industry : Indole systems are also present in commercially important products such as cosmetics and flavoring fragrance .
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Photosensitizer Compounds : Indoles are used in the production of photosensitizer compounds .
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Agrochemicals : Indole systems are present in commercially important products such as agrochemicals .
properties
IUPAC Name |
cyclobutyl-(5-nitro-1H-indol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(8-2-1-3-8)11-7-14-12-5-4-9(15(17)18)6-10(11)12/h4-8,14H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBQQGUJDFPLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutanecarbonyl-5-nitro-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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